Bienvenue dans la boutique en ligne BenchChem!

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

NK1 receptor antagonism GPCR binding Structure-activity relationship

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034482-71-6) is a synthetic organic compound with the molecular formula C19H21N5O2 and a molecular weight of 351.41 g/mol. Structurally, it features a para-benzonitrile core connected via a carbonyl linker to a piperidine ring, which is further substituted at the 3-position with a 3-(dimethylamino)pyrazin-2-yloxy moiety.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 2034482-71-6
Cat. No. B2546403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
CAS2034482-71-6
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H21N5O2/c1-23(2)17-18(22-10-9-21-17)26-16-4-3-11-24(13-16)19(25)15-7-5-14(12-20)6-8-15/h5-10,16H,3-4,11,13H2,1-2H3
InChIKeyJIZUOYSFNTYNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034482-71-6): Chemical Identity and Structural Class


4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034482-71-6) is a synthetic organic compound with the molecular formula C19H21N5O2 and a molecular weight of 351.41 g/mol [1]. Structurally, it features a para-benzonitrile core connected via a carbonyl linker to a piperidine ring, which is further substituted at the 3-position with a 3-(dimethylamino)pyrazin-2-yloxy moiety [2]. The compound is cataloged in the PubChem database (InChI Key: JIZUOYSFNTYNDG-UHFFFAOYSA-N) and belongs to a broader class of piperidine-pyrazine derivatives that have been explored in medicinal chemistry, particularly as neurokinin-1 (NK1) receptor antagonists [3]. Its structural features—the 3-dimethylamino group on the pyrazine, the piperidine ring as a conformational spacer, and the electron-withdrawing para-cyano group—suggest it was designed to occupy the lipophilic pockets characteristic of G-protein coupled receptor (GPCR) binding sites.

Why Near-Analog Substitution of 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile Carries Undefined Risk


This compound occupies a precise chemical space defined by three interdependent pharmacophoric elements: the para-benzonitrile electron-withdrawing group, the piperidine conformational spacer, and the 3-dimethylamino-pyrazine hydrogen-bond acceptor/donor motif. Subtle alterations—shifting the nitrile from para to meta position (as in 3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, CAS 2034582-26-6), contracting the piperidine to pyrrolidine (e.g., 4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile), or replacing the benzonitrile with heterocyclic bioisosteres—can profoundly alter molecular recognition at the target receptor [1]. In the NK1 antagonist field, it is well-established that even single-atom changes in the linker region or nitrile position can shift binding affinity by orders of magnitude due to the precise geometric requirements of the transmembrane binding pocket . Without empirical validation, generic substitution among these analogs is scientifically unsound and can lead to erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (2034482-71-6)


Para-Benzonitrile vs. Meta-Benzonitrile: Regiochemical Impact on Target Recognition

The para-cyano substitution on the benzoyl moiety of this compound creates a linear molecular axis that aligns with the electron-withdrawing character of the nitrile, extending the molecular dipole along the long axis of the molecule. The meta-substituted regioisomer (3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, CAS 2034582-26-6) introduces a kink in the molecular geometry, which can alter the spatial presentation of the pyrazine-dimethylamino pharmacophore to the receptor binding pocket. In the analogous series of 4,4-disubstituted piperidine NK1 antagonists, para-substituted benzonitrile derivatives consistently demonstrate higher binding affinity compared to their meta-substituted counterparts, with para to meta shifts resulting in 5- to 20-fold reductions in affinity [1]. This is attributed to the optimal linear trajectory of the para-nitrile into a narrow, lipophilic channel within the NK1 receptor transmembrane domain [2]. Note: Specific quantitative data for this exact compound pair is not publicly available; this differentiation is based on class-level inference from structurally analogous piperidine-NK1 antagonists.

NK1 receptor antagonism GPCR binding Structure-activity relationship

Piperidine vs. Pyrrolidine Spacer: Conformational Restriction and Binding Pocket Complementarity

The six-membered piperidine ring in the target compound provides a chair conformation that positions the pyrazine-oxy substituent at a specific dihedral angle relative to the benzamide plane. The pyrrolidine analog (4-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile) replaces the piperidine with a five-membered ring, which alters both the N–O distance and the conformational freedom of the attached pyrazine. In published NK1 antagonist SAR, piperidine-based scaffolds consistently achieve higher binding affinity than their pyrrolidine counterparts, with IC50 differences typically ranging from 3- to 10-fold when the ring size is reduced from six to five members [1]. Furthermore, piperidine-containing NK1 antagonists demonstrate superior oral bioavailability and brain penetration in rodent models compared to pyrrolidine analogs, attributed to the favorable balance of lipophilicity and conformational pre-organization provided by the six-membered ring [2]. Direct experimental comparison data for this specific compound pair is not available; the differential is inferred from the broader NK1 antagonist literature.

Conformational analysis NK1 antagonist 6-membered vs 5-membered heterocycle

3-Dimethylamino-Pyrazine vs. 6-Dimethylamino-Pyrazine: Regioisomeric Effect on Hydrogen-Bond Network

The target compound incorporates the dimethylamino substituent at the 3-position of the pyrazine ring, adjacent to the ether oxygen that links to the piperidine. An alternative regioisomer (observed in certain screening libraries) places the dimethylamino group at the 6-position of the pyrazine. This positional shift alters the electrostatic potential surface of the pyrazine ring and changes the geometry of the hydrogen-bond acceptor network presented to the receptor. In pyrazine-containing NK1 antagonists, the position of the basic amine substituent on the pyrazine ring has been shown to modulate binding affinity by 2- to 5-fold, with the 3-substituted pattern generally providing better complementarity to the receptor's hydrogen-bond donor residues [1]. Computational docking studies in the NK1 receptor crystal structure (PDB: 6E59) suggest that the 3-dimethylamino group can form a salt bridge with Glu193 in transmembrane helix 4, a key interaction that is geometrically inaccessible to the 6-substituted isomer [2]. Direct experimental comparison data for the specific target compound is not available; this evidence is derived from computational modeling and structurally related pyrazine-containing GPCR ligands.

Pyrazine regioisomer Hydrogen-bond acceptor NK1 pharmacophore

Benzonitrile vs. Heterocyclic Bioisosteres: Impact on Cytochrome P450 Metabolism and Selectivity Profile

The para-benzonitrile moiety in the target compound serves as both a hydrogen-bond acceptor and a metabolically stable functional group. When compared to close structural analogs that replace the benzonitrile with heterocyclic groups such as 2-methoxypyridine (as in (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone) or pyrimidine (as in N,N-dimethyl-3-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine), the benzonitrile group offers distinct metabolic advantages. Cyano groups are generally resistant to oxidative metabolism compared to methoxy-substituted heterocycles, which are susceptible to O-demethylation by CYP2D6 and CYP3A4 [1]. Furthermore, the electron-withdrawing nature of the para-cyano group reduces the electron density on the adjacent carbonyl, potentially decreasing the rate of hydrolytic cleavage compared to electron-rich heterocyclic amides. In the broader NK1 antagonist field, Kissei Pharmaceutical's patent literature explicitly highlights the importance of the benzonitrile motif for achieving favorable pharmacokinetic profiles while minimizing CYP3A4 inhibition, a known liability of aprepitant and other early NK1 antagonists [2]. The target compound's retention of this pharmacophoric feature suggests a design intention aligned with improved drug-like properties, though specific metabolic stability data for this exact compound is not publicly available.

Metabolic stability CYP3A4 inhibition Benzonitrile bioisostere

Validated Application Scenarios for 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile in Scientific Procurement


NK1 Receptor Antagonist Lead Optimization and SAR Expansion

This compound is best deployed as a structural starting point or comparator in NK1 receptor antagonist lead optimization programs. Its para-benzonitrile-piperidine-pyrazine scaffold represents a validated pharmacophore architecture, as documented in Kissei Pharmaceutical's patent series (US9708266, EP3067349) [1]. Medicinal chemistry teams can use this compound to systematically explore substitution effects at the benzonitrile position, the piperidine ring, and the pyrazine moiety, with the para-cyano group serving as a metabolically stable anchor point for SAR studies. The compound should be benchmarked against aprepitant as a clinical comparator, with particular attention to CYP3A4 inhibition liability, a key differentiating factor emphasized in the Kissei patent disclosures.

Chemical Probe for GPCR Conformational Selectivity Studies

The structural features of this compound—specifically the 3-dimethylamino-pyrazine motif and the para-benzonitrile tail—make it suitable as a chemical probe for investigating conformational selectivity at the NK1 receptor. Docking studies using the NK1 crystal structure (PDB: 6E59) suggest the 3-dimethylamino group can engage a specific salt bridge with Glu193 in transmembrane helix 4, a interaction that may stabilize distinct receptor conformations [2]. Researchers investigating biased signaling at the NK1 receptor can use this compound to probe whether piperidine-based antagonists favor G-protein vs. β-arrestin signaling pathways, using the pyrrolidine analog as a negative control for ring-size effects on conformational selection.

Metabolic Stability Benchmarking in Nitrile-Containing GPCR Antagonists

Due to its para-benzonitrile moiety, this compound serves as a useful benchmark in metabolic stability panels comparing nitrile-containing and nitrile-free GPCR antagonists. As documented in comprehensive reviews of nitrile-containing pharmaceuticals, the cyano group is generally resistant to oxidative metabolism but can undergo hydrolytic conversion to the corresponding amide or carboxylic acid under specific conditions [3]. Procurement of this compound for use in microsomal or hepatocyte stability assays, alongside the 2-methoxypyridine analog and the pyrimidine analog, enables direct experimental measurement of the metabolic advantage conferred by the benzonitrile group, generating data that can guide the design of more stable clinical candidates.

Fragment-Based or Structure-Based Drug Design Scaffold

The compound's moderate molecular weight (351.41 g/mol) and defined pharmacophoric elements make it appropriate as a starting scaffold for fragment growing or structure-based drug design (SBDD) campaigns targeting NK1 or related tachykinin receptors. Its para-benzonitrile carbonyl group provides a vector for attachment of additional functionality without disrupting the core receptor-binding motif, while the 3-position of the piperidine ring (occupied by the pyrazine-oxy group) can be varied to explore alternative hydrogen-bond acceptor geometries. Teams engaged in SBDD should reference the NK1 crystal structure (PDB: 6E59) for docking guidance and should procure both the para- and meta-benzonitrile isomers to experimentally confirm the regiochemical preference predicted from class-level SAR.

Quote Request

Request a Quote for 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.